1,4-Dimethylaminopyridine

Description

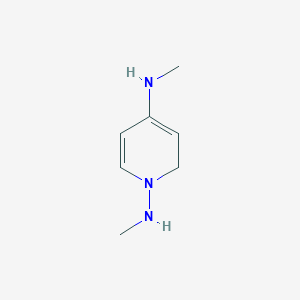

1,4-Dimethylaminopyridine (DMAP) is a tertiary amine derivative of pyridine, characterized by a dimethylamino group at the 4-position of the aromatic ring. This structural feature enhances its nucleophilicity, making DMAP a highly effective catalyst in organic synthesis, particularly in acyl transfer reactions such as esterifications and amidations . DMAP is widely utilized in conjunction with carbodiimide coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) to activate carboxylic acids, facilitating the formation of amides or esters under mild conditions . Its catalytic efficiency is attributed to its ability to stabilize reactive intermediates, significantly improving reaction yields compared to traditional catalysts like pyridine .

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-N,4-N-dimethyl-2H-pyridine-1,4-diamine |

InChI |

InChI=1S/C7H13N3/c1-8-7-3-5-10(9-2)6-4-7/h3-5,8-9H,6H2,1-2H3 |

InChI Key |

BWZHKRSSCFRVIE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CCN(C=C1)NC |

Origin of Product |

United States |

Chemical Reactions Analysis

Acylation and Esterification Reactions

DMAP accelerates acyl transfer reactions by forming reactive N-acylpyridinium intermediates. Key applications include:

Steglich Esterification

-

Mechanism : DMAP reacts with anhydrides to generate an acetylpyridinium ion, which undergoes nucleophilic attack by alcohols. Acetate acts as a Brønsted base to deprotonate the alcohol, enabling ester formation .

-

Efficiency : Reactions proceed up to 10,000× faster than with pyridine alone. For example, phenylacetic acid reacts with phenyl isocyanate in 1,2-dichloroethane at 24°C to yield 66% amide in <5 min (vs. 53% after 2h with pyridine) .

Amide Coupling

-

DMAP facilitates carbodiimide-mediated couplings (e.g., EDC/DMAP), improving yields in peptide synthesis .

Oxidation Reactions

DMAP enables metal-free aerobic oxidations under mild conditions:

Aryl α-Halo Esters to α-Keto Esters

-

Yield : Up to 95% (Table 1).

-

Mechanism : DMAP generates pyridinium ylides with aryl α-halo esters, which undergo [3+2] cycloaddition with O₂. Rearomatization drives dioxirane formation, yielding α-keto esters (Scheme 1) .

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Br-C₆H₄COOEt | 4-O-C₆H₄COCOOEt | 95 |

| 2 | 3-Cl-C₆H₄COOEt | 3-Cl-C₆H₄COCOOEt | 88 |

Table 1 : Oxidation of aryl α-halo esters catalyzed by DMAP .

Multicomponent Reactions (MCRs)

DMAP efficiently catalyzes MCRs for heterocycle synthesis:

1,4-Pyranonaphthoquinone Derivatives

-

Components : 1,4-Naphthoquinone, malononitrile, arylaldehydes .

-

Conditions : Microwave irradiation, ethanol, 10 mol% DMAP.

-

Yield : 67–73% (12 examples).

-

Applications : Antimicrobial agents with activity against Candida albicans and Staphylococcus aureus .

Silylation and Phosphorylation

-

Silylation : DMAP catalyzes tert-butyldimethylsilyl (TBS) protections of alcohols, enhancing reaction rates via silylpyridinium intermediates .

-

Phosphorylation : Efficient in synthesizing phosphate esters, critical for nucleotide chemistry .

Enantioselective Acyl Transfer

Chiral DMAP derivatives enable kinetic resolution of secondary alcohols. For example:

-

Substrate : (±)-1-Phenylethanol.

-

Catalyst : (R)-DMAP analog (10 mol%).

Reaction with Electrophilic Reagents

DMAP undergoes direct transformations:

-

Quaternization : Reacts with methyl iodide to form N-methyl-DMAP salts .

-

Nitration : HNO₃/H₂SO₄ yields 3-nitro-DMAP (81%) and 3,5-dinitro-DMAP under forcing conditions .

DMAP’s broad utility stems from its dual role as a nucleophilic catalyst and Brønsted base. Its applications span pharmaceuticals, materials science, and asymmetric synthesis, making it indispensable in modern organic chemistry.

Comparison with Similar Compounds

Table 1: DMAP vs. DHPs

Catalytic Efficiency vs. Pyridine and Piperidine Derivatives

- Pyridine: Lacks the electron-donating dimethylamino group, resulting in weaker nucleophilicity. In amide coupling reactions, pyridine alone yields poor results (e.g., <20% yield), whereas DMAP with EDCI achieves near-quantitative conversions .

- Piperidine Derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate): Structurally distinct due to a saturated six-membered ring. These compounds are often intermediates in drug synthesis but lack catalytic utility .

Comparison with Other Aminopyridine Catalysts

DMAP outperforms less substituted aminopyridines due to its optimized steric and electronic profile:

- 4-Pyrrolidinopyridine: Similar catalytic role but less commonly used due to synthetic complexity.

Research Findings and Industrial Relevance

- Synthetic Utility : DMAP’s ability to operate at low catalytic loadings (0.01–0.1 mol%) reduces costs and simplifies purification .

Preparation Methods

Reaction Mechanism and Procedure

The quaternization-amination method, as detailed in U.S. Patent US6939972B2 and ChemicalBook, involves a two-step process:

-

Quaternization of Pyridine :

Pyridine reacts with thionyl chloride (SOCl) in ethyl acetate under controlled temperatures (25–35°C) to form N-[4-pyridyl]pyridinium chloride hydrochloride. The reaction is exothermic, requiring gradual addition of SOCl to prevent thermal runaway. Ethyl acetate acts as both solvent and proton scavenger, facilitating the formation of the quaternary ammonium salt. -

Amination with N,N-Dimethylformamide (DMF) :

The quaternary salt undergoes nucleophilic substitution with DMF at elevated temperatures (140–155°C). Refluxing for 2–3 hours ensures complete displacement of the chloride ion by dimethylamine, yielding 4-DMAP. Post-reaction distillation recovers unreacted pyridine, while hydrolysis with sodium hydroxide (pH 11–12) and benzene extraction isolates the product.

Optimization and Industrial Adaptations

Key optimizations include:

-

Solvent Recycling : Ethyl acetate and thionyl chloride are distilled and reused, reducing raw material costs by ~30%.

-

Temperature Control : Maintaining reflux temperatures below 155°C minimizes side products like N-methylpyridinium salts.

-

Yield and Purity : The process achieves yields of 85–90% with >99% purity, as confirmed by HPLC and H-NMR.

Table 1: Reaction Conditions for Quaternization-Amination Method

| Parameter | Quaternization Step | Amination Step |

|---|---|---|

| Temperature | 25–35°C (initial), 77–80°C (reflux) | 140–155°C (reflux) |

| Time | 4 hours | 2–3 hours |

| Solvent | Ethyl acetate | N,N-Dimethylformamide |

| Key Reagents | Thionyl chloride | DMF, NaOH |

| Yield | 85–90% | 85–90% |

Nucleophilic Substitution Method

Synthetic Pathway

The nucleophilic substitution method, patented in CN103396358A, utilizes 4-chloropyridine and dimethylamine in the presence of a zinc chloride (ZnCl) complex. The reaction proceeds via an SAr mechanism, where ZnCl activates the chloro-substituted pyridine for amine attack.

Process Details

-

Base Selection : Cesium carbonate (CsCO) is preferred for its mild basicity, achieving 78% yield compared to 65% with KPO.

-

Solvent Compatibility : Polar aprotic solvents like DMF or 1,4-dioxane enhance reaction rates by stabilizing the transition state.

-

Work-Up : Filtration removes ZnCl residues, followed by column chromatography to isolate 4-DMAP (purity >98%).

Table 2: Reaction Conditions for Nucleophilic Substitution Method

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Time | 12–24 hours |

| Solvent | DMF, 1,4-dioxane |

| Base | CsCO, KPO |

| Yield | 75–78% |

Comparative Analysis of Synthetic Methods

Table 3: Comparison of Quaternization-Amination vs. Nucleophilic Substitution

| Criteria | Quaternization-Amination | Nucleophilic Substitution |

|---|---|---|

| Starting Material | Pyridine, SOCl | 4-Chloropyridine, (CH)NH |

| Reaction Steps | 2 | 1 |

| Hazard Profile | SOCl (corrosive) | ZnCl (irritant) |

| Yield | 85–90% | 75–78% |

| Scalability | High (batch reactors) | Moderate (column chromatography needed) |

| Cost | Low (recyclable solvents) | High (4-chloropyridine cost) |

The quaternization-amination method excels in yield and scalability but requires handling hazardous SOCl. In contrast, the nucleophilic substitution route offers simpler chemistry but suffers from lower yields and higher material costs.

Industrial-Scale Considerations

Q & A

Q. What experimental protocols are recommended for synthesizing 1,4-dimethylaminopyridine (DMAP) with high purity?

DMAP is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-cyanopyridine with dimethylamine under controlled conditions. Optimization includes:

- Reagent stoichiometry : A molar ratio of 1:1.2 (4-cyanopyridine to dimethylamine) minimizes side products.

- Temperature control : Maintaining 80–90°C ensures efficient reaction kinetics without thermal degradation.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane (3:7) yields >98% purity .

Validation via nuclear magnetic resonance (NMR) and elemental analysis is critical to confirm structural integrity.

Q. How does DMAP function as a catalyst in acylation reactions, and what parameters influence its efficiency?

DMAP acts as a nucleophilic catalyst in esterification and acylation by transiently forming an acylpyridinium intermediate. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance DMAP’s nucleophilicity.

- Substrate compatibility : Electron-deficient acylating agents (e.g., acetic anhydride) react faster due to increased electrophilicity.

- Catalyst loading : 5–10 mol% DMAP achieves optimal turnover without side reactions like over-acylation .

Kinetic studies using in situ FTIR or HPLC (e.g., methods described in ) can monitor reaction progress.

Q. What analytical techniques are most reliable for quantifying DMAP in complex mixtures?

Reverse-phase HPLC with diode-array detection (DAD) is preferred:

- Column : C18 stationary phase (e.g., Supelcosil LC-ABZ+Plus).

- Mobile phase : Acetonitrile/water (70:30) with 10 mM acetate buffer (pH 5.0).

- Detection wavelength : 237 nm for optimal sensitivity.

This method achieves detection limits of 0.03–0.35 µg/mL and <5% RSD for intraday precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of DMAP derivatives under similar conditions?

Discrepancies often arise from subtle differences in:

- Reagent quality : Trace moisture in dimethylamine can reduce yields; use freshly distilled reagents.

- Oxygen sensitivity : DMAP intermediates may oxidize; inert atmosphere (N₂/Ar) is critical.

- Reaction monitoring : Real-time analysis (e.g., TLC or inline spectroscopy) identifies incomplete reactions early.

Comparative studies using Design of Experiments (DoE) with variables like temperature, solvent, and catalyst loading can isolate critical factors .

Q. What strategies optimize DMAP’s electronic effects in coordination chemistry applications?

DMAP’s electron-donating dimethylamino group enhances metal-ligand binding. Optimization strategies include:

- Ligand functionalization : Introducing electron-withdrawing groups (e.g., nitro) to adjacent positions modulates electron density.

- Solvent interactions : Coordinating solvents (e.g., DMSO) compete with DMAP, requiring lower temperatures to favor DMAP-metal adducts.

X-ray crystallography (as in ) and DFT calculations validate electronic interactions and geometry.

Q. How can researchers address anomalies in DMAP-mediated reaction kinetics under non-standard conditions?

Unexpected kinetic behavior (e.g., rate saturation at high DMAP concentrations) may indicate:

- Substrate inhibition : Competitive binding of unreacted starting materials to DMAP.

- Aggregation effects : DMAP self-association in non-polar solvents reduces catalytic availability.

Mitigation involves: - Dilution studies : Lowering substrate concentration to identify inhibition thresholds.

- Surfactant additives : Triton X-100 disrupts aggregates in hydrophobic media.

Data analysis using nonlinear regression models (e.g., Michaelis-Menten with inhibition terms) clarifies mechanisms .

Methodological Considerations

Q. What safety protocols are essential when handling DMAP in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

- Waste disposal : Neutralization with dilute acetic acid before aqueous waste treatment.

Q. How can crystallographic data improve the design of DMAP-containing metal-organic frameworks (MOFs)?

Single-crystal X-ray diffraction reveals:

- Coordination geometry : DMAP’s pyridine nitrogen binds to metal centers (e.g., Au, Pt) in square-planar or octahedral configurations.

- Packing interactions : Weak forces (e.g., π-stacking) influence MOF stability.

Crystallographic datasets (e.g., CCDC entries) guide ligand modifications for tailored porosity/reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.